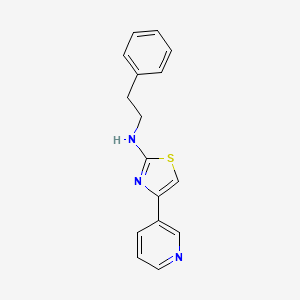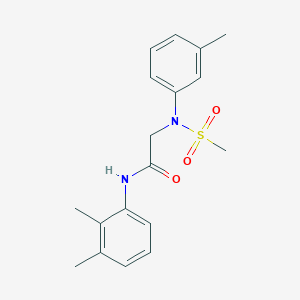
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMP 777, is a compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mécanisme D'action
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 inhibits DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has also been shown to improve insulin sensitivity and reduce inflammation in animal studies.
Biochemical and physiological effects:
The biochemical and physiological effects of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 have been extensively studied in animal models. It has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has also been shown to reduce body weight and improve lipid metabolism in obese animals. However, the effects of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 on human subjects have not been well-established.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in lab experiments is its potency and specificity as a DPP-IV inhibitor. It has been shown to have a high affinity for the enzyme and a low toxicity profile. However, one of the limitations of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the use of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in scientific research. One potential area of investigation is its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another area of interest is its potential use as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer progression. Further studies are needed to establish the safety and efficacy of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in human subjects and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 involves several steps, starting from the reaction of 2,3-dimethylbenzaldehyde with 3-methylbenzaldehyde to form the intermediate 2,3-dimethyl-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777. The synthesis method has been well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been extensively used in scientific research as a DPP-IV inhibitor. DPP-IV is a peptidase enzyme that cleaves incretin hormones, which regulate insulin secretion and glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones and improved glucose tolerance. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been used in several animal studies to investigate its potential therapeutic effects on diabetes and obesity.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-9-16(11-13)20(24(4,22)23)12-18(21)19-17-10-6-8-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDAIZUSSZZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
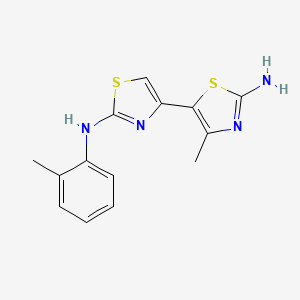
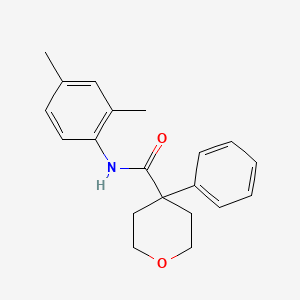
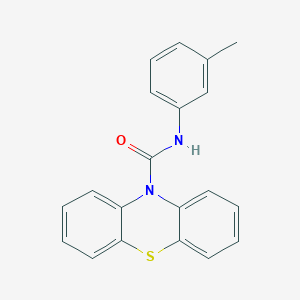
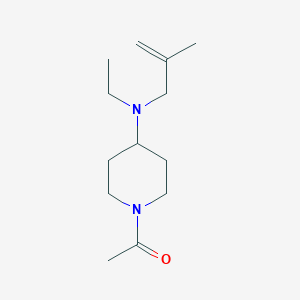
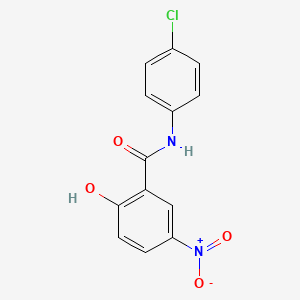
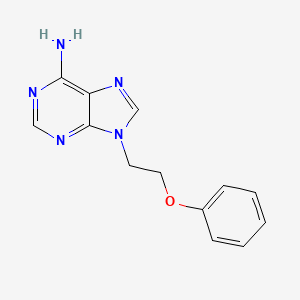
![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
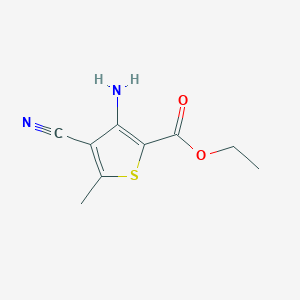

![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)

